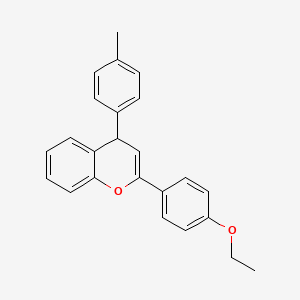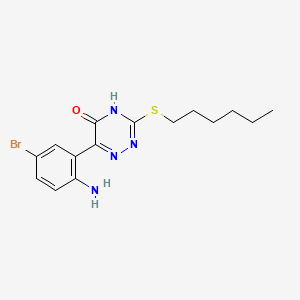![molecular formula C17H18ClN3O B11606235 1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11606235.png)
1-[2-(4-chlorophenoxy)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxyethyl group and an ethyl group attached to a dihydrobenzodiazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chlorophenoxyethyl intermediate. This is achieved by reacting 4-chlorophenol with ethylene oxide under basic conditions to form 2-(4-chlorophenoxy)ethanol.
Formation of the Benzodiazole Core: The next step involves the cyclization of 2-(4-chlorophenoxy)ethanol with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzodiazole core.
Introduction of the Ethyl Group: The final step is the alkylation of the benzodiazole core with ethyl iodide in the presence of a strong base such as sodium hydride (NaH) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar chlorophenoxy group.
4,5-Dichloro-1-[2-(4-chlorophenoxy)ethyl]imidazole: A compound with a similar chlorophenoxyethyl group but different core structure.
Uniqueness
1-[2-(4-CHLOROPHENOXY)ETHYL]-3-ETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is unique due to its specific combination of functional groups and its benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C17H18ClN3O |
|---|---|
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
1-[2-(4-chlorophenoxy)ethyl]-3-ethylbenzimidazol-2-imine |
InChI |
InChI=1S/C17H18ClN3O/c1-2-20-15-5-3-4-6-16(15)21(17(20)19)11-12-22-14-9-7-13(18)8-10-14/h3-10,19H,2,11-12H2,1H3 |
InChI-Schlüssel |
IGFLWHBQEMTFJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N(C1=N)CCOC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-(4-methoxyphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11606176.png)
![2-[(6-Methoxy-4-methylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B11606179.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B11606180.png)
![(5Z)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B11606188.png)
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11606189.png)
![(7Z)-3-(4-fluorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11606194.png)
![3-[(2,3,5,6-Tetrafluoropyridin-4-yl)oxy]phenol](/img/structure/B11606197.png)
![2-(2-chlorophenyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11606210.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-({4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}amino)benzenesulfonamide](/img/structure/B11606224.png)

![7-(3-ethoxypropyl)-N-ethyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11606233.png)
![4-Methyl-2-[[(1-propan-2-ylbenzimidazol-2-yl)amino]methyl]phenol](/img/structure/B11606243.png)
